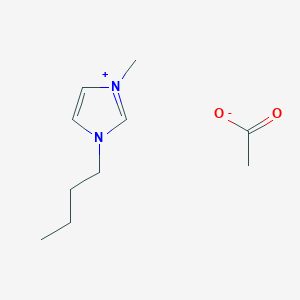

1-Butyl-3-methylimidazolium acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H4O2/c1-3-4-5-10-7-6-9(2)8-10;1-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKSXTBYXTZWFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580410 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284049-75-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dissolution of Cellulose in 1-Butyl-3-methylimidazolium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dissolution of cellulose in the ionic liquid 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). [Bmim][OAc] is recognized as a highly effective solvent for cellulose, capable of disrupting the extensive hydrogen-bonding network that renders cellulose insoluble in water and most common organic solvents.[1][2] This guide will cover the core principles of cellulose dissolution in this ionic liquid, present quantitative solubility data, detail experimental protocols, and visualize the underlying mechanisms and workflows.

Core Concepts of Cellulose Dissolution in [Bmim][OAc]

The dissolution of cellulose in [Bmim][OAc] is a complex process driven by the synergistic interactions of the cation and anion of the ionic liquid with the cellulose polymer. The primary mechanism involves the disruption of the intra- and intermolecular hydrogen bonds within the cellulose structure.[3][4]

The acetate anion ([OAc]⁻) plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains.[1] This interaction effectively breaks the existing hydrogen bond network between cellulose molecules. The 1-butyl-3-methylimidazolium cation ([Bmim]⁺) , while not the primary hydrogen bond acceptor, contributes to the dissolution process by interacting with the oxygen atoms of the cellulose and stabilizing the separated cellulose chains, preventing their re-aggregation.[1][3]

Several factors significantly influence the solubility of cellulose in [Bmim][OAc], including temperature, the presence of water, the degree of polymerization of the cellulose, and the use of co-solvents.

Quantitative Solubility Data

The solubility of cellulose in [Bmim][OAc] is dependent on various experimental conditions. The following tables summarize quantitative data from multiple studies.

| Cellulose Type | Temperature (°C) | Solubility (wt%) | Reference |

| Microcrystalline Cellulose | 25 | Not specified, but readily dissolves with DMAc | [5] |

| Not specified | 40 | 23 g/mol | [6] |

| Absorbent Cotton (DP > 4000) | 120 | 3 wt% in 18 min (in AMIMCl, a related ionic liquid) | [7] |

| Cellulose | 100 | High solubility | [3] |

| Microcrystalline Cellulose | 80 | Not specified, but used for dissolution | [8] |

Table 1: Solubility of Cellulose in [Bmim][OAc] at Various Temperatures

| Co-solvent | Molar Ratio (Co-solvent:[Bmim][OAc]) | Temperature (°C) | Solubility Enhancement | Reference |

| Dimethyl Sulfoxide (DMSO) | Not specified | Room Temperature | Greatly enhanced | [9] |

| N,N-dimethylacetamide (DMAc) | Not specified | 25 | Increased "free" anions and cations, enhancing solubility | [5] |

| N,N-dimethylformamide (DMF) | Not specified | Room Temperature | Greatly enhanced | [9] |

Table 2: Effect of Co-solvents on Cellulose Solubility in [Bmim][OAc]

| Water Content (wt%) | Effect on Dissolution | Reference |

| 0, 5, and 10 | Detrimental effect on IL-cellulose interactions | [10] |

| > 10 | Inhibition of dissolution and conversion | [11] |

| > 15 | Incomplete dissolution | [12] |

Table 3: Influence of Water on Cellulose Dissolution in [Bmim][OAc]

Experimental Protocols

This section details a generalized experimental protocol for the dissolution of cellulose in [Bmim][OAc], synthesized from various reported methodologies.

Materials and Pretreatment

-

Cellulose: Microcrystalline cellulose (MCC), cotton linters, or wood pulp. The cellulose should be dried in a vacuum oven at 80°C for at least 24 hours to remove moisture, as water content negatively impacts dissolution.[13]

-

This compound ([Bmim][OAc]): High purity (≥95%). The ionic liquid should also be dried under vacuum to minimize water content.

-

(Optional) Co-solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc), dried over molecular sieves.

Dissolution Procedure

-

Preparation: In a glove box or a sealed reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, add the desired amount of dried [Bmim][OAc] to a reaction vessel equipped with a magnetic or mechanical stirrer.

-

Heating: Heat the ionic liquid to the desired dissolution temperature (e.g., 80-100°C) with continuous stirring.

-

Cellulose Addition: Gradually add the pre-dried cellulose to the heated ionic liquid in small portions while stirring vigorously. This prevents the formation of large agglomerates.

-

Dissolution: Continue stirring the mixture at the set temperature until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear and homogeneous solution. The time required for complete dissolution can range from minutes to several hours, depending on the cellulose concentration, temperature, and degree of polymerization.[7]

-

(Optional) Co-solvent Addition: If a co-solvent is used, it can be added to the [Bmim][OAc] before cellulose addition or as a mixture with the ionic liquid. The use of co-solvents like DMSO can enhance solubility and reduce the viscosity of the solution, even at room temperature.[9][14]

Characterization of Dissolution

The dissolution process can be monitored using polarized light microscopy (PLM). The disappearance of birefringence from the crystalline cellulose indicates complete dissolution.[15]

Visualizing the Dissolution Process and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Molecular mechanism of cellulose dissolution in [Bmim][OAc].

Caption: General experimental workflow for cellulose dissolution.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellulose processing using ionic liquids: An analysis of patents and technological trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cris.vtt.fi [cris.vtt.fi]

- 11. Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Dissolution of Cellulose in Imidazolium-Based Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism governing the dissolution of cellulose in imidazolium-based ionic liquids (ILs). Cellulose, the most abundant natural polymer, possesses a highly crystalline structure due to extensive intra- and intermolecular hydrogen bonding, rendering it insoluble in water and most common organic solvents.[1] Imidazolium-based ionic liquids have emerged as highly effective solvents for cellulose, enabling its processing for a wide range of applications in materials science and drug delivery. This document details the molecular interactions, key influencing factors, and experimental considerations central to this dissolution process.

Core Mechanism of Dissolution

The dissolution of cellulose in imidazolium-based ionic liquids is a complex process driven by the disruption of the native hydrogen bond network of cellulose and the formation of new interactions with the ions of the IL.[2] This mechanism can be understood through the synergistic roles of the anion and the cation of the ionic liquid.

The Primary Role of the Anion: It is widely accepted that the anion of the imidazolium-based ionic liquid is the primary driver of cellulose dissolution.[3] Anions with high hydrogen bond basicity, such as acetate ([OAc]⁻), chloride ([Cl]⁻), and formate ([HCOO]⁻), are particularly effective.[4][5][6] These anions compete with the hydroxyl groups of cellulose, breaking the existing intra- and intermolecular hydrogen bonds and forming new, strong hydrogen bonds with the cellulose hydroxyl protons.[3][7] Molecular dynamics simulations have shown that the anions penetrate the cellulose structure, leading to the separation of individual polymer chains.[8] The effectiveness of an anion in dissolving cellulose is strongly correlated with its hydrogen bond accepting ability, often quantified by the Kamlet-Taft parameter β.[3]

The Supporting Role of the Cation: While the anion's role is primary, the imidazolium cation also contributes significantly to the dissolution process.[3][8] The cation interacts with the ether and hydroxyl oxygen atoms of the cellulose backbone.[5] Notably, the acidic protons on the imidazolium ring, particularly at the C2 position, can form hydrogen bonds with the oxygen atoms of the cellulose hydroxyl groups.[3][5] This interaction helps to stabilize the cellulose chains once they are separated by the anions, preventing their re-aggregation and facilitating their dispersion within the ionic liquid.[1] The structure of the cation, including the length of the alkyl substituents, can also influence the dissolution efficiency by affecting the viscosity and melting point of the ionic liquid.[3]

The overall dissolution process can be visualized as a stepwise disruption of the cellulose crystalline structure, initiated by the anions and stabilized by the cations, leading to the peeling and subsequent solvation of individual cellulose chains.[8]

Factors Influencing Cellulose Dissolution

Several factors can significantly impact the efficiency and rate of cellulose dissolution in imidazolium-based ionic liquids:

-

Ionic Liquid Structure: As discussed, the choice of both anion and cation is critical. The general order of dissolving ability for anions is often cited as [OAc]⁻ > [Cl]⁻ > other halides and larger, non-coordinating anions.[3][5][6] For cations, imidazolium-based ILs are generally more effective than pyridinium or ammonium-based ILs.[3]

-

Temperature: Increasing the temperature generally enhances the solubility of cellulose and accelerates the dissolution rate.[9][10] However, elevated temperatures (typically above 100°C) can also lead to the degradation of cellulose, resulting in a decrease in its degree of polymerization.[11]

-

Water Content: The presence of water in the ionic liquid can have a significant impact. While small amounts of water may initially aid in swelling the cellulose fibers, higher concentrations generally decrease the solubility of cellulose by competing with the IL anions in forming hydrogen bonds with cellulose.[2]

-

Co-solvents: The addition of polar, aprotic co-solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can enhance the dissolution of cellulose.[6][7] These co-solvents can reduce the high viscosity of the ionic liquid, improving mass transfer, and can also interact with the ionic liquid ions to increase the availability of anions for interaction with cellulose.[7][11]

-

Cellulose Properties: The source, crystallinity, and degree of polymerization of the cellulose also affect its dissolution. Amorphous regions of cellulose dissolve more readily than crystalline regions. Pre-treatments that reduce the crystallinity or molecular weight of cellulose can improve its solubility.[12]

Quantitative Data on Cellulose Solubility

The solubility of cellulose in various imidazolium-based ionic liquids is a key parameter for process design. The following table summarizes solubility data from the literature.

| Ionic Liquid | Cation | Anion | Cellulose Solubility (wt%) | Temperature (°C) | Reference |

| [AMIM]Cl | 1-allyl-3-methylimidazolium | Chloride | 14.5 | 80 | [5] |

| [EMIM]OAc | 1-ethyl-3-methylimidazolium | Acetate | 16 | 90 | [5] |

| [BMIM]Cl | 1-butyl-3-methylimidazolium | Chloride | up to 15-20 | Not specified | [4] |

| [EMIM]OAc | 1-ethyl-3-methylimidazolium | Acetate | Can be increased up to 25 with microwave heating | Not specified | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research in this field. Below are generalized protocols for key experiments related to cellulose dissolution in imidazolium-based ionic liquids.

Protocol 1: Determination of Cellulose Solubility

-

Preparation of the Ionic Liquid: Ensure the ionic liquid is free of water and other impurities, as these can affect cellulose solubility. Drying under vacuum at an elevated temperature is a common practice.

-

Cellulose Preparation: Dry the cellulose sample (e.g., microcrystalline cellulose) in a vacuum oven to remove absorbed moisture.

-

Dissolution:

-

Place a known amount of the ionic liquid in a sealed vessel equipped with a magnetic stirrer and a temperature controller.

-

Gradually add small, known amounts of the dried cellulose to the ionic liquid while stirring.

-

Maintain a constant temperature and allow sufficient time for dissolution after each addition. The dissolution process can be monitored using a polarized light microscope until no birefringence from crystalline cellulose is observed.

-

-

Solubility Determination: The solubility is expressed as the maximum weight percentage of cellulose that can be dissolved to form a clear, homogeneous solution.

Protocol 2: Cellulose Regeneration

-

Dissolved Cellulose Solution: Prepare a solution of cellulose in the chosen imidazolium-based ionic liquid as described above.

-

Precipitation: Add a non-solvent (also known as an anti-solvent) such as water, ethanol, or acetone to the cellulose-ionic liquid solution while stirring.[13] This will cause the cellulose to precipitate out of the solution.

-

Washing: Separate the regenerated cellulose from the liquid phase by filtration or centrifugation.

-

Purification: Wash the regenerated cellulose repeatedly with the non-solvent to remove any residual ionic liquid.

-

Drying: Dry the purified regenerated cellulose, for example, by freeze-drying or solvent exchange followed by air-drying.

Visualizations

Logical Flow of Cellulose Dissolution

Caption: Workflow of cellulose dissolution in an imidazolium-based ionic liquid.

Signaling Pathway of Molecular Interactions

Caption: Key molecular interactions in cellulose dissolution by imidazolium-based ILs.

Experimental Workflow for Cellulose Regeneration

Caption: Experimental workflow for the regeneration of cellulose from an ionic liquid solution.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of temperature on cellulose hydrogen bonds during dissolution in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Research on the Solubility of Cellulose in Different Ionic Liquids | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

viscosity and density of 1-butyl-3-methylimidazolium acetate at different temperatures

An In-depth Technical Guide to the Viscosity and Density of 1-butyl-3-methylimidazolium Acetate at Different Temperatures

Abstract

This compound ([Bmim][OAc]), a prominent ionic liquid, has garnered significant attention for its role as a solvent in biomass processing and other chemical applications.[1][2] A thorough understanding of its temperature-dependent physical properties, particularly density and viscosity, is critical for the design and optimization of processes in which it is employed. This technical guide provides a comprehensive overview of the viscosity and density of [Bmim][OAc] across a range of temperatures. It includes tabulated experimental data, detailed descriptions of the methodologies used for these measurements, and an exploration of the theoretical models that describe these properties. This document is intended to serve as a key resource for researchers, scientists, and engineers working with this versatile ionic liquid.

Temperature-Dependent Density and Viscosity

The thermophysical properties of this compound exhibit a strong dependence on temperature. Generally, as temperature increases, both density and viscosity decrease. The decrease in density is typically linear, while the viscosity decreases more sharply in a non-linear fashion.[3][4] It is important to note that the presence of impurities, particularly water, can significantly affect these properties, with increased water content generally leading to lower viscosity.[5][6]

Density Data

The density of [Bmim][OAc] decreases linearly with an increase in temperature. This behavior is consistent with the thermal expansion of the liquid. The table below summarizes experimentally determined density values at atmospheric pressure across a range of temperatures.

| Temperature (K) | Density (g/cm³) | Reference |

| 273.15 | 1.073 | [5][6] |

| 298.15 | 1.054 | [7] |

| 313.15 | 1.043 | [8] |

| 328.15 | 1.032 | [7] |

| 353.15 | 1.015 | [5][6] |

| 363.15 | 1.007 | [5][6] |

Viscosity Data

The viscosity of [Bmim][OAc] is highly sensitive to temperature changes, decreasing exponentially as temperature rises.[2] This is a critical consideration for applications involving fluid transport and mixing. The data presented below has been compiled from various studies, and it is worth noting that discrepancies in reported values can often be attributed to differences in the purity and water content of the samples used.[5]

| Temperature (K) | Viscosity (mPa·s) | Reference |

| 298.15 | 208 | [9] |

| 323.15 | 60.3 | [5] |

| 353.15 | 21.4 | [2][5] |

| 373.15 | 11.2 | [2] |

| 393.15 | 6.5 | [2] |

Experimental Protocols

Accurate measurement of density and viscosity is fundamental to characterizing ionic liquids. The following sections detail the standard methodologies employed in the literature.

Density Measurement

A common and highly accurate method for determining the density of liquids is through the use of a vibrating tube densimeter.[4][10]

Protocol: Vibrating Tube Densitometry

-

Calibration: The instrument, typically an Anton Paar DMA series densimeter, is first calibrated using two standards of known density, such as dry air and ultrapure water, at the desired temperatures.

-

Sample Injection: A small, precisely measured volume of the [Bmim][OAc] sample is injected into a U-shaped borosilicate glass tube inside the instrument.

-

Oscillation: The tube is electromagnetically excited to oscillate at its characteristic frequency.

-

Frequency Measurement: The instrument measures the oscillation period, which is directly related to the mass, and therefore the density, of the fluid inside the tube.

-

Temperature Control: The temperature of the sample is precisely controlled by a built-in Peltier element, allowing for measurements across a range of temperatures.

-

Data Acquisition: The density is calculated by the instrument's software and recorded. For high-viscosity samples, a correction may be applied to account for the damping effect of the fluid on the tube's oscillation.[8]

Viscosity Measurement

Several techniques are used to measure the viscosity of ionic liquids, including falling-body, rotational, and capillary viscometers.[5][11]

Protocol: Falling-Body Viscometry

-

Apparatus: The viscometer consists of a precisely machined tube filled with the [Bmim][OAc] sample, enclosed in a high-pressure vessel for temperature and pressure control.

-

Sample Loading: The ionic liquid is carefully loaded into the measurement tube, ensuring it is free of air bubbles.

-

Falling Body: A cylindrical body (or sinker) of known dimensions and density is allowed to fall under gravity through the liquid.

-

Time Measurement: The time it takes for the body to fall between two marked points is accurately measured.

-

Viscosity Calculation: The viscosity is calculated based on the terminal velocity of the falling body, the densities of the body and the liquid, and the geometry of the tube and body, using Stokes' law with appropriate corrections for the tube walls.

-

Temperature Variation: Measurements are repeated at different controlled temperatures to determine the temperature dependence of the viscosity.[5][6]

Theoretical Framework and Visualizations

The relationship between temperature and the physical properties of [Bmim][OAc] can be described by established theoretical models.

Modeling Temperature Dependence

-

Density: The linear relationship between temperature (T) and density (ρ) can be expressed by the equation: ρ = a + bT where 'a' and 'b' are empirical constants determined by fitting the experimental data.

-

Viscosity: The temperature dependence of viscosity (η) for many ionic liquids does not follow a simple Arrhenius relationship. Instead, it is often better described by the Vogel-Fulcher-Tammann (VFT) equation:[3][12] η = A * exp(B / (T - T₀)) where A, B, and T₀ are fitting parameters. The T₀ parameter represents the ideal glass transition temperature. The Arrhenius equation can also be used for a less precise but simpler model.[13][14]

Diagrams

The following diagrams illustrate the experimental workflow and the fundamental relationships discussed.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1âButyl-3-methylimidazolium Acetate - figshare - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, >98% | IoLiTec [iolitec.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Butyl-3-methylimidazolium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the ionic liquid 1-butyl-3-methylimidazolium acetate, often abbreviated as [Bmim][OAc]. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details the characteristic chemical shifts, multiplicities, and assignments for each nucleus, supported by tabulated data and a visual representation of the molecular structure and atom numbering. Furthermore, a detailed experimental protocol for acquiring such spectra is provided.

Molecular Structure and Atom Numbering

The structural formula and atom numbering for this compound are presented below. This numbering scheme is used consistently throughout this guide for the assignment of NMR signals.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides distinct signals for each of the unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with those on the imidazolium ring appearing at the highest chemical shifts (downfield) due to the deshielding effect of the aromatic and positively charged ring. The protons of the butyl chain and the methyl group on the imidazolium ring appear at lower chemical shifts (upfield). The acetate anion gives rise to a characteristic singlet for its methyl protons.

A summary of the ¹H NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d₆) is presented in Table 1.[1][2][3]

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2 | 9.972 | Singlet | 1H |

| 4 | 7.843 | Singlet | 1H |

| 5 | 7.773 | Singlet | 1H |

| 6 | 4.182 | Triplet | 2H |

| 7 | 1.752 | Multiplet | 2H |

| 8 | 1.224 | Multiplet | 2H |

| 9 | 0.880 | Triplet | 3H |

| 10 | 3.867 | Singlet | 3H |

| 12 | 1.548 | Singlet | 3H |

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the carbons of the imidazolium ring are the most deshielded and appear at the highest chemical shifts. The carbons of the butyl group and the methyl substituent on the ring appear at lower chemical shifts. The acetate anion shows two distinct signals for its carboxyl and methyl carbons.

The ¹³C NMR spectral data in DMSO-d₆ is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆.

| Atom Number | Chemical Shift (δ, ppm) |

| 2 | 137.5 |

| 4 | 123.6 |

| 5 | 122.3 |

| 6 | 48.5 |

| 7 | 31.3 |

| 8 | 18.8 |

| 9 | 13.4 |

| 10 | 35.8 |

| 11 | 172.1 |

| 12 | 24.1 |

Experimental Protocol for NMR Analysis

The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and suitable solvent for this compound, as it is a good solvent for ionic liquids and its residual proton and carbon signals do not significantly overlap with the analyte signals.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. A small amount can be added to the NMR tube.

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use to avoid impurities in the spectrum.

4.2. NMR Spectrometer and Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans (ns): 8-16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-220 ppm is appropriate to cover all carbon signals.

Logical Relationship of NMR Data Acquisition

The logical workflow for acquiring and processing NMR data for this compound is illustrated in the following diagram.

Caption: Workflow for NMR analysis of [Bmim][OAc].

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the assignments and elucidate the connectivity of the molecule.

References

molecular structure of 1-butyl-3-methylimidazolium acetate

An In-depth Technical Guide on the Molecular Structure of 1-Butyl-3-methylimidazolium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ([Bmim][OAc]), a prominent room-temperature ionic liquid. Due to the challenges in obtaining single crystals of this compound, a definitive experimental crystal structure with precise bond lengths and angles is not publicly available in the literature. Therefore, this guide synthesizes information from spectroscopic analyses and computational studies to elucidate its molecular characteristics.

Molecular Structure and Conformation

This compound is an ionic compound consisting of a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) and an acetate anion ([OAc]⁻). The structure of these ions is depicted below.

1-Butyl-3-methylimidazolium Cation ([Bmim]⁺):

The cation features a planar five-membered imidazolium ring with a methyl group attached to one nitrogen atom and a butyl group attached to the other. The butyl chain can adopt various conformations, with computational studies on similar 1-butyl-3-methylimidazolium-based ionic liquids suggesting that different conformers, such as trans-trans (TT) and gauche-trans (GT), can coexist.

Acetate Anion ([OAc]⁻):

The acetate anion is a simple carboxylate with the chemical formula CH₃COO⁻. The negative charge is delocalized across the two oxygen atoms.

Interactions: The primary interaction between the cation and anion is electrostatic. Furthermore, hydrogen bonding plays a significant role, particularly between the acidic protons of the imidazolium ring (especially the C2-H proton) and the oxygen atoms of the acetate anion.

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the synthesis and purity of this compound and for providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to verify the chemical structure of the cation.

Table 1: ¹H NMR Chemical Shifts of this compound. [1]

| Protons | Chemical Shift (δ/ppm) in DMSO-d₆ | Multiplicity | Integration |

| CH ₃ (acetate) | 1.56 | s | 3H |

| CH ₃ (butyl) | 1.00 | t | 3H |

| CH ₂ (butyl) | 1.21 | m | 2H |

| CH ₂ (butyl) | 1.71 | m | 2H |

| N-CH ₃ | 3.94 | s | 3H |

| N-CH ₂ | 4.15 | t | 2H |

| Imidazole Ring H | 7.85 | s | 1H |

| Imidazole Ring H | 7.93 | s | 1H |

| N-CH -N | 10.26 | s | 1H |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands of this compound. [2]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2958 | C-H stretching (aliphatic) |

| 1600-1550 | C=O asymmetric stretching (acetate) |

| 1376 | C=O symmetric stretching (acetate) |

| 1174 | Imidazolium ring stretching |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through an anion exchange reaction from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).[3][4][5]

Materials:

-

1-butyl-3-methylimidazolium chloride ([Bmim]Cl)

-

Silver acetate (AgOAc)

-

Deionized water

Procedure:

-

Dissolve a known amount of [Bmim]Cl in deionized water.

-

In a separate container, dissolve a stoichiometric amount of silver acetate in deionized water.

-

Slowly add the silver acetate solution to the [Bmim]Cl solution with constant stirring.

-

A white precipitate of silver chloride (AgCl) will form immediately.

-

Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

-

Separate the AgCl precipitate by filtration.

-

Remove the water from the filtrate under reduced pressure to obtain pure this compound.

Characterization Protocols

NMR Spectroscopy:

-

Dissolve a small sample of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, multiplicities, and integration to confirm the structure.

FTIR Spectroscopy:

-

Obtain the FTIR spectrum of the neat ionic liquid using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the cation and anion.

Visualizations

Below are diagrams illustrating the synthesis workflow and a conceptual diagram of its application in biomass dissolution.

Caption: Workflow for the synthesis of this compound.

Caption: Conceptual diagram of biomass dissolution using this compound.

References

The Green Solvent Frontier: A Technical Guide to 1-Butyl-3-methylimidazolium Acetate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for sustainable chemical processes has propelled the exploration of green solvents, with ionic liquids (ILs) emerging as a promising class of compounds. Among them, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has garnered significant attention for its remarkable properties and versatile applications. This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and key applications of [Bmim][OAc], tailored for professionals in research and development.

Core Physicochemical Properties

This compound is a room temperature ionic liquid characterized by its low volatility, high thermal stability, and excellent solvation capabilities.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Molecular Weight | 198.26 g/mol | - | - | [2],[3],[4],[5] |

| Density | 1.05 g/mL | Ambient | Ambient | [6],[4] |

| 1.0578 g/cm³ | 25 | Ambient | [7] | |

| 1.0519 g/cm³ | 35 | Ambient | [7] | |

| 1.0466 g/cm³ | 45 | Ambient | [7] | |

| 1.0420 g/cm³ | 55 | Ambient | [7] | |

| Viscosity | 208 cP | 25 | Ambient | [2],[3] |

| 554 cP | Not Specified | Not Specified | [8] | |

| Melting Point | -20 °C | - | - | [6],[9],[4] |

| < Room Temperature | - | - | [2],[3] | |

| Flash Point | 153 °C | - | - | [6],[9],[4] |

| Thermal Decomposition | Active decomposition above 200 °C | - | - | [10] |

| Maximum decomposition rate at 242 °C | - | - | [10] | |

| Conductivity | 1.44 mS/cm | 30 | - | [2],[3] |

| 1.1 mS/cm | Not Specified | - | [8] |

Solubility Profile

[Bmim][OAc] exhibits a versatile solubility profile. It is completely miscible with water.[9] Its hydrophilic nature, attributed to the acetate anion, also allows for the dissolution of a wide range of polar and hydrogen-bond-donating solutes.[3] This ionic liquid is particularly renowned for its exceptional ability to dissolve cellulose and other biopolymers, a property stemming from the strong hydrogen bonding interactions between the acetate anion and the hydroxyl groups of these macromolecules.[3] While it is soluble in some conventional organic solvents like methanol, acetonitrile, ethanol, and acetone, it is not miscible with all organic solvents, such as ethyl acetate.[11]

Key Applications and Experimental Protocols

The unique properties of [Bmim][OAc] have led to its application in various fields, including biomass processing, organic synthesis, and carbon capture.

Cellulose Dissolution

[Bmim][OAc] is a highly effective solvent for cellulose, enabling its processing and derivatization without the need for harsh and volatile organic solvents.[3][12]

Experimental Protocol: Cellulose Dissolution in [Bmim][OAc]

A general procedure for dissolving cellulose in [Bmim][OAc] is as follows:

-

Drying: Both the cellulose and [Bmim][OAc] should be thoroughly dried under vacuum to remove any residual water, which can significantly affect the dissolution process.[13]

-

Mixing: A predetermined amount of dried cellulose is gradually added to the dried [Bmim][OAc] in a sealed vessel under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.

-

Heating and Stirring: The mixture is heated to a specific temperature (e.g., 50-80 °C) with continuous stirring until the cellulose is completely dissolved.[12][13] The dissolution process can be monitored using polarized light microscopy.[12]

-

Co-solvent (Optional): In some cases, a co-solvent such as N,N-dimethylacetamide (DMAc) can be added to [Bmim][OAc] to enhance the solubility of cellulose.[14][15]

Logical Workflow for Cellulose Dissolution

Caption: Workflow for the dissolution of cellulose in this compound.

Organic Synthesis

The polar and non-volatile nature of [Bmim][OAc] makes it an excellent medium for various organic reactions.[3] It can act as both a solvent and a catalyst, enhancing reaction rates and selectivity.[3]

Experimental Protocol: CO2 Hydrosilylation Catalyzed by [Bmim][OAc]

A representative protocol for the hydrosilylation of CO2 using [Bmim][OAc] as a catalyst is as follows:

-

Reactor Setup: A screw-capped Schlenk flask equipped with a magnetic stir bar is charged with the solvent (e.g., acetonitrile-d3), the silane reagent (e.g., Et3SiH), and the [Bmim][OAc] catalyst under a nitrogen atmosphere.[16]

-

CO2 Introduction: The flask is pressurized with CO2 to the desired pressure (e.g., 2 bar) and then vented. This process is repeated multiple times to ensure a CO2-saturated atmosphere.[16]

-

Reaction: The reactor is sealed and heated to the reaction temperature (e.g., 90 °C) in an oil bath with stirring for the specified duration.[16]

-

Product Analysis: The reaction mixture can be directly analyzed by techniques such as NMR spectroscopy to determine the conversion and product distribution.

Signaling Pathway for Catalytic CO2 Hydrosilylation

Caption: Simplified reaction pathway for the [Bmim][OAc]-catalyzed hydrosilylation of CO2.

Extraction Processes

[Bmim][OAc] can be employed in liquid-liquid extraction processes for the separation of various compounds, including the extraction of lignin from biomass.[3]

Experimental Protocol: General Liquid-Liquid Extraction

A general procedure for using [Bmim][OAc] in an extraction process is:

-

Phase System Preparation: A two-phase system is created by combining the [Bmim][OAc] phase containing the target analyte with an immiscible solvent.

-

Extraction: The mixture is vigorously agitated to facilitate mass transfer of the analyte between the two phases.

-

Phase Separation: The mixture is allowed to settle, and the two phases are separated.

-

Analyte Recovery: The analyte is then recovered from the extracting solvent, and the [Bmim][OAc] can potentially be recycled.

Synthesis of this compound

[Bmim][OAc] is typically synthesized through an anion exchange reaction. A common method involves the reaction of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) with a metal acetate, such as silver acetate (AgAc).[1][17] The precipitation of the insoluble metal chloride drives the reaction to completion.

Experimental Workflow for [Bmim][OAc] Synthesis

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound stands out as a versatile and effective green solvent with a wide range of applications. Its favorable physicochemical properties, coupled with its ability to dissolve challenging substrates like cellulose, make it a valuable tool for researchers and professionals in drug development and other scientific disciplines. The detailed protocols and data presented in this guide aim to facilitate its adoption and further exploration in the development of sustainable chemical processes. As research continues, the full potential of [Bmim][OAc] as a cornerstone of green chemistry is yet to be fully realized.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. roco.global [roco.global]

- 4. 284049-75-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C10H18N2O2 | CID 15953398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 284049-75-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. proionic.com [proionic.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

interactions of [BMIM][OAc] with lignin and hemicellulose

An In-depth Technical Guide to the Interactions of [BMIM][OAc] with Lignin and Hemicellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between the ionic liquid 1-butyl-3-methylimidazolium acetate, [BMIM][OAc], and the key biomass components, lignin and hemicellulose. The content is curated for researchers, scientists, and professionals in drug development who are exploring the applications of ionic liquids in biomass processing and biorefining.

Core Interactions and Mechanisms

[BMIM][OAc] has demonstrated significant efficacy in the dissolution and fractionation of lignocellulosic biomass. Its interactions with lignin and hemicellulose are complex, involving both physical dissolution and chemical transformations.

Dissolution of Hemicellulose

The dissolution of hemicellulose in [BMIM][OAc] is primarily a physical process driven by the disruption of the extensive hydrogen bond network within the polysaccharide. The acetate anion of the ionic liquid acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the hemicellulose, which overcomes the intermolecular forces holding the polymer chains together. The solubility of hemicellulose in imidazolium-based ionic liquids is influenced by factors such as temperature, with an optimal temperature leading to maximum solubility before potential degradation at higher temperatures.[1]

Dissolution and Depolymerization of Lignin

The interaction of [BMIM][OAc] with lignin is more multifaceted. The dissolution process is also initiated by the disruption of hydrogen bonds.[2] However, [BMIM][OAc] also actively participates in the chemical modification of the lignin structure. The basicity of the acetate anion facilitates the cleavage of the most abundant and labile ether linkages in lignin, specifically the β-O-4 bonds.[3][4][5][6][7] This cleavage leads to the depolymerization of the lignin polymer, resulting in a decrease in its molecular weight.[3][8][9][10]

Covalent Modification of Lignin

A critical aspect of the interaction is the covalent bonding of the [BMIM] cation to the lignin structure.[3][4][8][9][10] The highly basic acetate anion can deprotonate the C2 position of the imidazolium ring of the [BMIM] cation, forming a highly reactive N-heterocyclic carbene (NHC).[3][7][8][9][10] This NHC can then undergo nucleophilic addition to electrophilic sites on the lignin, such as aldehyde groups, forming stable C-C bonds.[3][7][8][9][10] This covalent modification leads to the incorporation of nitrogen into the lignin structure and prevents condensation reactions that can occur under other treatment conditions.[3][8][9][10] The extent of this modification is temperature-dependent, with higher temperatures leading to increased nitrogen content in the treated lignin.[3]

Quantitative Data on Lignin Depolymerization

The depolymerization of lignin in [BMIM][OAc] has been quantified through changes in its molecular weight. The following table summarizes the effect of temperature on the weight-average molecular weight (Mw) and polydispersity index (PDI) of spruce dioxane lignin after treatment with [BMIM][OAc].

| Treatment Temperature (°C) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Nitrogen Content (%) |

| 80 | 7.7 | 5.1 | 2.4 |

| 150 | 3.6 | 3.0 | 6.5 |

Data sourced from studies on spruce dioxane lignin treated with [bmim]OAc for 24 hours.[3][8]

Experimental Protocols

While specific experimental protocols can vary, this section outlines a general methodology for the dissolution and fractionation of lignocellulosic biomass using [BMIM][OAc], based on common practices cited in the literature.

General Biomass Dissolution and Fractionation

-

Drying: The lignocellulosic biomass (e.g., wood meal, bagasse) is dried under vacuum to remove moisture, which can negatively impact the dissolution process.

-

Dissolution: The dried biomass is mixed with [BMIM][OAc] in a sealed reactor. The mixture is heated and stirred at a controlled temperature (e.g., 80-150 °C) for a specific duration (e.g., 1 to 24 hours) to achieve dissolution.[3][7][8]

-

Regeneration of Cellulose: An anti-solvent, typically water or an acetone/water mixture, is added to the viscous solution to selectively precipitate the cellulose.[11]

-

Separation: The regenerated cellulose is separated from the ionic liquid solution containing dissolved lignin and hemicellulose by centrifugation or filtration.

-

Lignin and Hemicellulose Isolation: Lignin and hemicellulose can be subsequently precipitated from the ionic liquid solution by the addition of more anti-solvent or by changing the pH.[11] For instance, adding acetone first can precipitate polysaccharides, followed by the addition of water to precipitate lignin.[11]

-

Washing and Drying: The precipitated fractions are thoroughly washed with the anti-solvent to remove any residual ionic liquid and then dried.

Characterization Techniques

-

Molecular Weight Determination: Size-Exclusion Chromatography (SEC) is employed to determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn), and to calculate the polydispersity index (PDI = Mw/Mn) of the lignin fractions.[4][5][6][8]

-

Structural Analysis: 1D (¹H, ¹³C) and 2D (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structural changes in lignin and hemicellulose, including the cleavage of linkages and the covalent attachment of the [BMIM] cation.[3][4][5][6][8][9][10]

-

Identification of Low-Molecular-Weight Products: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is utilized to identify the specific low-molecular-weight compounds and nitrogen-containing lignin oligomers formed during the treatment.[3][7][8][9][10]

Visualizations

The following diagrams illustrate the key interactions and workflows described in this guide.

Caption: Lignin depolymerization and covalent modification pathway in [BMIM][OAc].

Caption: A typical workflow for the fractionation of lignocellulosic biomass using [BMIM][OAc].

Caption: The dissolution mechanism of hemicellulose in [BMIM][OAc].

Conclusion

[BMIM][OAc] is a powerful solvent for the dissolution and fractionation of lignin and hemicellulose. However, its role extends beyond that of a simple solvent, as it actively participates in the chemical modification of lignin through depolymerization and covalent bond formation. This dual functionality offers opportunities for the controlled breakdown of lignin into valuable aromatic precursors but also necessitates careful consideration of the chemical changes imparted to the biopolymer and the recyclability of the ionic liquid. A thorough understanding of these interactions is paramount for the development of efficient and sustainable biorefining processes.

References

- 1. Dissolution of bamboo hemicellulose in 1-butyl-3-methylimidazolium halide-based ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of Ionic Liquid Lignins Isolated from Spruce Wood with this compound and Methyl Sulfate and Their Binary Mixtures with DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Cellulose in [BMIM][OAc]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of cellulose in the ionic liquid 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]). The information is compiled from various scientific sources to ensure a comprehensive and practical guide for laboratory applications, including drug delivery systems and biomaterial development.

Introduction

Cellulose, a highly abundant and renewable biopolymer, possesses significant potential in various fields due to its biocompatibility and biodegradability. However, its poor solubility in common solvents, owing to its extensive intra- and intermolecular hydrogen bonding network, has limited its widespread application. Ionic liquids (ILs), particularly this compound ([BMIM][OAc]), have emerged as effective non-derivatizing solvents for cellulose. The dissolution process in [BMIM][OAc] involves the disruption of the hydrogen bonds within the cellulose structure, primarily by the acetate anion, leading to the separation of individual polymer chains.

The dissolution mechanism is a synergistic effort of both the anion and the cation of the ionic liquid. The acetate anion ([OAc]⁻) plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, effectively breaking the existing hydrogen bond network of the polymer.[1][2] Concurrently, the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) interacts with the cellulose chains, contributing to the overall dissolution process.[1]

Data Presentation

The dissolution of cellulose in [BMIM][OAc] is influenced by several factors, including temperature, time, cellulose concentration, and the presence of co-solvents. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions | Source |

| Cellulose Solubility | Up to 25 wt% | Temperature < 100 °C | [3] |

| 30% mass fraction | 120 °C for 20 min | [1] | |

| Dissolution Temperature | 35 °C to 55 °C | Significant improvement in dissolution compared to room temperature. | [4] |

| 85 °C | Dissolution within 15 minutes for certain cellulose types. | [1] | |

| Effect of Co-solvent (DMSO) | Enhanced dissolution | Can be conducted at room temperature. | [1] |

| Faster dissolution | Decreases solution viscosity. | [3] | |

| Effect of Co-solvent (DMAc) | Faster dissolution | Increased "free" anions and cations. | [5] |

| Swelling (>65% DMAc) | Selective dissolution (35-60% DMAc), Complete dissolution (<30% DMAc). | [6] |

Experimental Protocol

This protocol describes a general method for dissolving cellulose in [BMIM][OAc]. It is recommended to optimize the parameters based on the specific type of cellulose and the desired final concentration.

Materials:

-

Cellulose (e.g., microcrystalline cellulose, cotton linters)

-

This compound ([BMIM][OAc])

-

Optional: Co-solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc)

-

Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer, oil bath)

-

Glassware (e.g., beaker, flask)

-

Vacuum oven (for drying cellulose)

Procedure:

-

Cellulose Pre-treatment (Drying):

-

Dry the cellulose sample in a vacuum oven at 60-80 °C for at least 4 hours to remove any residual moisture. Water can negatively impact the dissolution process.

-

-

Dissolution Setup:

-

Place the desired amount of [BMIM][OAc] into a clean, dry glass vessel equipped with a magnetic stirrer.

-

If using a co-solvent, add it to the [BMIM][OAc] and mix until a homogeneous solution is formed. The use of co-solvents like DMSO or DMAc can enhance the dissolution rate and allow for lower operating temperatures.[1][3]

-

-

Dissolution Process:

-

Begin stirring the [BMIM][OAc] or the [BMIM][OAc]/co-solvent mixture.

-

Gradually add the dried cellulose to the ionic liquid while maintaining constant stirring.

-

Heat the mixture to the desired temperature (e.g., 80-100 °C). Higher temperatures generally lead to faster dissolution.[7]

-

Continue heating and stirring until the cellulose is completely dissolved, which is indicated by the formation of a clear and viscous solution. The time required can range from minutes to several hours depending on the cellulose type, concentration, and temperature.[1][4]

-

-

Observation and Completion:

-

The dissolution process can be monitored visually. Initially, the cellulose will swell, followed by gradual dissolution.[8]

-

Complete dissolution is achieved when no solid particles are visible to the naked eye.

-

-

Cellulose Regeneration (Optional):

-

To regenerate the cellulose, an anti-solvent such as water, ethanol, or acetone can be added to the cellulose-[BMIM][OAc] solution. This will cause the cellulose to precipitate out of the solution.

-

The precipitated cellulose can then be collected by filtration, washed thoroughly with the anti-solvent to remove any residual ionic liquid, and dried.

-

Visualizations

Cellulose Dissolution Workflow

The following diagram illustrates the key steps involved in the dissolution of cellulose in [BMIM][OAc].

References

- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Dissolution of cellulose in the mixed solvent of [bmim]Cl–DMAc and its application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Experimental Research on the Solubility of Cellulose in Different Ionic Liquids | Scientific.Net [scientific.net]

Regeneration of Cellulose from 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regeneration of cellulose from a 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) solution. The information compiled herein is intended to guide researchers in the controlled precipitation and recovery of cellulose for various applications, including the development of films, fibers, hydrogels, and aerogels.

Introduction

This compound ([Bmim][OAc]) is an ionic liquid renowned for its ability to dissolve cellulose directly and efficiently without derivatization. The dissolution process involves the disruption of the extensive hydrogen-bonding network present in cellulose by the ions of the ionic liquid. Specifically, the acetate anion forms strong hydrogen bonds with the hydroxyl protons of cellulose, while the imidazolium cation interacts with the hydroxyl oxygens.[1] Regeneration of cellulose is achieved by introducing an anti-solvent that is miscible with the ionic liquid but is a non-solvent for cellulose. This process leads to the reformation of intermolecular hydrogen bonds between cellulose chains, causing its precipitation. The choice of anti-solvent and the regeneration conditions significantly influence the morphology, crystallinity, and mechanical properties of the resulting cellulose material.[2]

Experimental Protocols

Materials and Equipment

-

Cellulose source (e.g., microcrystalline cellulose, cotton linters, wood pulp)

-

This compound ([Bmim][OAc]) (≥95% purity)

-

Anti-solvents (e.g., deionized water, ethanol, acetone)

-

Heating and stirring apparatus (e.g., oil bath with magnetic stirrer, heating mantle)

-

Beakers and flasks

-

Vacuum filtration system

-

Washing solvents (e.g., deionized water, ethanol)

-

Drying oven or freeze-dryer

Protocol 1: Dissolution of Cellulose in [Bmim][OAc]

This protocol describes the dissolution of cellulose in [Bmim][OAc]. The concentration of cellulose can be varied depending on the desired viscosity of the solution and the degree of polymerization of the cellulose source.

-

Drying: Dry the cellulose source in a vacuum oven at 60-80°C overnight to remove any residual moisture, which can affect the dissolution efficiency.

-

Preparation: In a dry flask, add the desired amount of [Bmim][OAc].

-

Heating and Stirring: Heat the [Bmim][OAc] to 80-100°C with continuous stirring.

-

Cellulose Addition: Gradually add the dried cellulose to the heated ionic liquid under vigorous stirring. A typical concentration ranges from 5 to 10 wt%.[3]

-

Dissolution: Continue heating and stirring the mixture at 80-100°C until the cellulose is completely dissolved, which can take from a few minutes to several hours depending on the cellulose source and particle size.[4] The solution should become clear and highly viscous. For higher molecular weight cellulose, longer dissolution times may be required.[5]

Protocol 2: Regeneration of Cellulose using Water as an Anti-solvent

This protocol details the regeneration of dissolved cellulose by precipitation in water, a commonly used and effective anti-solvent.[2]

-

Precipitation: While stirring, slowly add the cellulose-[Bmim][OAc] solution into a beaker containing deionized water at room temperature. The volume of water should be significantly larger than the volume of the cellulose solution (e.g., 10:1 ratio).

-

Cellulose Precipitation: Cellulose will immediately precipitate as a white, flocculent solid or a hydrogel, depending on the concentration.

-

Washing: Separate the regenerated cellulose from the ionic liquid/water mixture by vacuum filtration.

-

Purification: Wash the collected cellulose thoroughly with copious amounts of deionized water to remove any residual ionic liquid. The washing process can be repeated several times until the filtrate shows a neutral pH.

-

Drying: Dry the purified cellulose using a preferred method. For a porous, high-surface-area material, freeze-drying is recommended. For films or denser materials, oven-drying at 60-80°C can be used.

Data Presentation

The properties of regenerated cellulose are highly dependent on the choice of anti-solvent. The following tables summarize the influence of different anti-solvents on the crystallinity and degree of polymerization of regenerated cellulose.

Table 1: Effect of Anti-solvent on the Crystallinity Index of Regenerated Cellulose

| Anti-solvent | Crystallinity Index (%) | Reference |

| Water | 43.9 | [6] |

| Ethanol | 20.3 | [6] |

| Methanol | 26.9 | [6] |

| n-propanol | 12.5 | [6] |

| Acetone | Lower than water/alcohols | [2] |

Note: The crystallinity index of the original cellulose is typically higher. The dissolution and regeneration process generally leads to a decrease in crystallinity and a transformation from the native Cellulose I to the Cellulose II crystalline allomorph.[3][4]

Table 2: Influence of Dissolution and Regeneration on the Degree of Polymerization (DP) of Cellulose

| Condition | Change in DP | Reference |

| Dissolution at 90°C for 5h in [Bmim][Cl] | <10% decrease | [7] |

| Dissolution at 120°C in [Bmim][Cl] | Decreased with time | [7] |

| General observation | Slightly decreased | [4] |

Note: Higher temperatures and longer dissolution times can lead to a greater reduction in the degree of polymerization of cellulose.[7]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the regeneration of cellulose from a [Bmim][OAc] solution.

Caption: Experimental workflow for the regeneration of cellulose.

Molecular Mechanism of Regeneration

The diagram below illustrates the molecular interactions during the dissolution and regeneration of cellulose.

Caption: Mechanism of cellulose regeneration from ionic liquid.

References

- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellulose regeneration from a cellulose/ionic liquid mixture: the role of anti-solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of [BMIM][OAc] in Lignocellulosic Fractionation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fractionation of lignocellulosic biomass into its primary components—cellulose, hemicellulose, and lignin—is a critical step in the development of biorefineries for the production of biofuels, biochemicals, and other value-added products. Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]), have emerged as effective solvents for this purpose due to their ability to dissolve and fractionate lignocellulosic materials under relatively mild conditions.[1][2] This document provides detailed application notes and protocols for the use of [BMIM][OAc] in lignocellulosic fractionation, aimed at researchers, scientists, and drug development professionals.

[BMIM][OAc] is a basic ionic liquid that can effectively disrupt the complex network of hydrogen bonds within the lignocellulosic matrix, leading to the dissolution of cellulose, hemicellulose, and lignin.[3][4] The acetate anion plays a crucial role in this process by acting as a strong hydrogen bond acceptor.[3][5] The subsequent addition of an anti-solvent, such as water or acetone, allows for the selective precipitation and recovery of the fractionated components.[3][6]

Data Presentation

The efficiency of lignocellulosic fractionation using [BMIM][OAc] is influenced by several factors, including the type of biomass, pretreatment temperature, and time. The following tables summarize quantitative data from various studies to provide a comparative overview of the process.

| Biomass Type | Pretreatment Conditions | Delignification (%) | Cellulose Recovery (%) | Hemicellulose Removal (%) | Reference |

| Wood | |||||

| Mixed Softwood | 100°C, 15 h | - | - | - | [7] |

| Spruce and Hornbeam Wood | Not specified | Decrease in lignin content | - | - | [1][8] |

| Spruce Wood | 120°C, 6 h | - | - | - | [6] |

| Agricultural Residues | |||||

| Wheat Straw | 120°C, 120 min, 1:5 (w/w) biomass:[Emim][Ac] | - | - | High | [9] |

| Barley Straw | 120°C, 120 min, 1:5 (w/w) biomass:[Emim][Ac] | - | - | Low | [9] |

| Grape Stem | 120°C, 120 min, 1:5 (w/w) biomass:[Emim][Ac] | - | - | High | [9] |

| Rice Straw | Not specified | - | - | - | [10] |

| Other Biomass | |||||

| Oil Palm Frond | 80°C, 15 min, 10% solid loading | 52.6% (with [Emim]OAc) | 100% glucose recovery | - | [11] |

| Typha capensis | Not specified | Altered lignin structure | - | - | [12] |

Note: Data for [BMIM][OAc] is presented where available; some studies used the similar ionic liquid [Emim][Ac].

| Parameter | Value | Biomass Type | Reference |

| Sugar Yield | |||

| Glucose Yield (mg/g biomass) | 158.2 ± 5.2 | Wheat Straw ([Emim][Ac]) | [9] |

| Glucose Yield (mg/g biomass) | 51.1 ± 3.1 | Barley Straw ([Emim][Ac]) | [9] |

| Glucose Yield (mg/g biomass) | 175.3 ± 2.3 | Grape Stem ([Emim][Ac]) | [9] |

| Fermentable Sugar Yield | 92.5% | Mixed Softwood | [7] |

| Lignin Properties | |||

| Molecular Weight (Mw) | Decrease to 3.6 kDa | Spruce Dioxane Lignin | [5] |

| Covalently Bound [bmim] cations | 10.8 per 100 aromatic units | Spruce Dioxane Lignin | [5] |

| Hemicellulose Solubility | |||

| Solubility in [Bmim]acetate at 150°C | 15.56 g/100 g IL | Bamboo Hemicellulose | [13] |

Experimental Protocols

This section provides a generalized protocol for the fractionation of lignocellulosic biomass using [BMIM][OAc]. Researchers should optimize the conditions based on their specific biomass and desired outcomes.

Protocol 1: Lignocellulosic Biomass Fractionation with [BMIM][OAc]

1. Materials:

-

Lignocellulosic biomass (e.g., wood chips, straw), dried and milled

-

This compound ([BMIM][OAc])

-

Anti-solvent (e.g., acetone, water, or a mixture)

-

Deionized water

-

Ethanol

2. Equipment:

-

Reaction vessel (e.g., three-necked flask)

-

Heating and stirring system (e.g., magnetic stirrer with heating mantle)

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Centrifuge

-

Drying oven or freeze-dryer

3. Procedure:

-

Dissolution:

-

Place the dried and milled lignocellulosic biomass into the reaction vessel.

-

Add [BMIM][OAc] to the vessel at a desired biomass-to-IL ratio (e.g., 1:10 w/w).

-

Heat the mixture to the desired temperature (e.g., 80-150°C) under an inert atmosphere with constant stirring.[6][14]

-

Maintain the temperature and stirring for the desired reaction time (e.g., 2-6 hours) to ensure complete dissolution.[6]

-

-

Fractionation:

-

Cool the reaction mixture to room temperature.

-

Precipitation of Polysaccharides: Slowly add an anti-solvent such as acetone to the mixture while stirring to precipitate the polysaccharides (cellulose and hemicellulose).[6]

-

Separate the precipitated polysaccharides by filtration or centrifugation.

-

Wash the polysaccharide fraction with the anti-solvent and then with deionized water to remove any residual IL.

-

Dry the purified polysaccharide fraction.

-

Precipitation of Lignin: Add a large excess of water to the remaining filtrate to precipitate the lignin.[6]

-

Separate the precipitated lignin by filtration or centrifugation.

-

Wash the lignin fraction thoroughly with deionized water.

-

Dry the purified lignin fraction.

-

-

Ionic Liquid Recycling:

Visualizations

Logical Workflow for Lignocellulosic Fractionation

Caption: Workflow of lignocellulosic fractionation using [BMIM][OAc].

Mechanism of Lignocellulose Dissolution

Caption: Mechanism of lignocellulose dissolution in [BMIM][OAc].

Conclusion

The use of [BMIM][OAc] for lignocellulosic fractionation presents a promising and versatile platform for biorefinery applications. Its ability to efficiently dissolve and separate the major components of biomass under relatively mild conditions offers significant advantages over traditional methods. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of [BMIM][OAc] for their specific research and development needs. Further research into the optimization of reaction conditions for different biomass types and the development of even more efficient and cost-effective ionic liquids will continue to advance this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complex effect of lignocellulosic biomass pretreatment with 1-butyl-3-methylimidazolium chloride ionic liquid on various aspects of ethanol and fumaric acid production by immobilized cells within SSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anionic structural effect on the dissolution of arabinoxylan-rich hemicellulose in 1-butyl-3-methylimidazolium carboxylate-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes: Fabrication of Advanced Materials from Cellulose Using [BMIM][OAc]

Introduction

The dissolution mechanism involves the disruption of cellulose's hydrogen bonds. The acetate anion ([OAc]⁻) of the ionic liquid plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, while the [BMIM]⁺ cation interacts with the cellulose hydroxyl oxygen.[5][6] This interaction overcomes the native hydrogen bonding within the cellulose structure, leading to its dissolution.[7]

Material Regeneration

Once dissolved, cellulose can be regenerated into a solid form by introducing an anti-solvent, most commonly water, ethanol, or acetone.[2][5] The addition of an anti-solvent, like water, shifts the equilibrium. Water molecules form new hydrogen bonds with the [OAc]⁻ anions, which weakens the cellulose-anion interaction.[5][7] This allows the cellulose chains to re-associate and form new cellulose-cellulose hydrogen bonds, leading to precipitation and the formation of a regenerated material.[5] This process typically converts the crystalline structure of native cellulose (Cellulose I) to a more amorphous form known as Cellulose II.[1][3]

Applications in Research and Drug Development

The ability to dissolve and reshape cellulose has significant implications for various fields, particularly for biomedical and pharmaceutical applications.

-

Drug Delivery Systems: Regenerated cellulose materials are highly promising for drug delivery due to their biocompatibility, biodegradability, and high porosity.[8][9] They can be fabricated into hydrogels, aerogels, or xerogels to encapsulate therapeutic agents.[10][11] The release of the drug can be controlled by the material's structure, with denser materials typically showing slower, more sustained release profiles.[11][12]

-

Biomedical Materials: The porous and biocompatible nature of regenerated cellulose makes it suitable for tissue engineering scaffolds and wound dressing materials.

-

Functional Films and Membranes: Cellulose regenerated from [BMIM][OAc] can be cast into transparent and flexible films.[1] These films have potential applications as biodegradable packaging, sensors, or electro-active papers.[13]

Below is a general workflow for fabricating materials from cellulose dissolved in [BMIM][OAc].

Caption: General workflow from raw cellulose to final application.

Experimental Protocols

Protocol 1: Dissolution of Cellulose in [BMIM][OAc]

This protocol describes the dissolution of microcrystalline cellulose (MCC) in [BMIM][OAc]. The use of a co-solvent like dimethyl sulfoxide (DMSO) can enhance solubility and reduce viscosity.[3][14]

Materials:

-

Microcrystalline cellulose (MCC), e.g., Avicel PH-101

-

1-Butyl-3-methylimidazolium acetate ([BMIM][OAc]), ≥95% purity

-